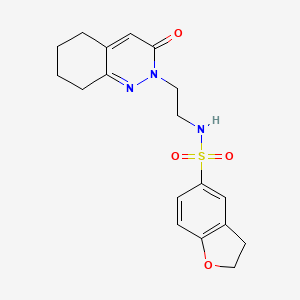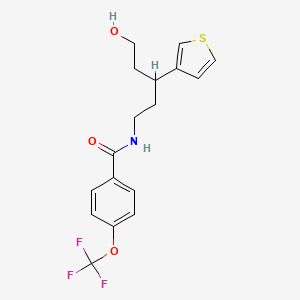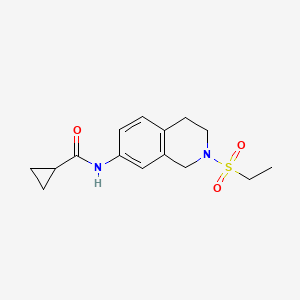
N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and two amino groups, one of which is further substituted with a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-methoxyethyl)-3-nitropyridine-2,6-diamine typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-diaminopyridine to introduce the nitro group at the 3-position. This is followed by the alkylation of one of the amino groups with 2-methoxyethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Reduction: Reduction of the nitro group yields N6-(2-methoxyethyl)-3-aminopyridine-2,6-diamine.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N6-(2-methoxyethyl)-3-nitropyridine-2,6-diamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The nitro group and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
N~6~-(2-methoxyethyl)adenosine: A nucleoside analogue with similar structural features.
N,N′-bis(2-methoxyethyl)-4,5-bis(2,4,6-trimethylphenyl)imidazolinium hexafluorophosphate: Another compound featuring the 2-methoxyethyl group.
Uniqueness
N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine is unique due to the combination of its nitro group and 2-methoxyethyl-substituted amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
6-N-(2-methoxyethyl)-3-nitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-15-5-4-10-7-3-2-6(12(13)14)8(9)11-7/h2-3H,4-5H2,1H3,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBHJWWBPOACHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2681830.png)
![PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2681832.png)

![ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2681835.png)


![4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid](/img/structure/B2681841.png)

![4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2681846.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2681847.png)
![(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole](/img/structure/B2681848.png)
![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2681851.png)


